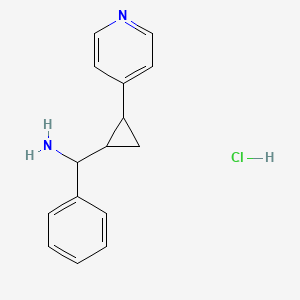

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride

Description

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine hydrochloride is a cyclopropane-containing methanamine derivative with a phenyl group and a pyridin-4-yl substituent on the cyclopropane ring. Its molecular structure combines aromatic (phenyl and pyridine) and strained cyclopropane moieties, which may influence its physicochemical properties and biological activity. The hydrochloride salt enhances solubility and stability for pharmaceutical applications.

Propriétés

IUPAC Name |

phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2.ClH/c16-15(12-4-2-1-3-5-12)14-10-13(14)11-6-8-17-9-7-11;/h1-9,13-15H,10,16H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXQXBYSUDFELSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(C2=CC=CC=C2)N)C3=CC=NC=C3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used as a tool in biological studies to investigate the effects of chemical modifications on biological systems.

Industry: It can be used in the production of materials and chemicals with specific properties.

Mécanisme D'action

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is similar to other phenylcyclopropylamine derivatives, such as 2-phenylpyridine and other pyridine-containing compounds. its unique structure, which includes the cyclopropyl group and the pyridine ring, sets it apart from these compounds. The presence of the pyridine ring can impart different chemical and biological properties compared to other similar compounds.

Comparaison Avec Des Composés Similaires

Rigidity vs. Flexibility

Electronic Effects

Solubility and Stability

- Hydrochloride Salts : All compounds listed utilize HCl salts to improve aqueous solubility. For example, (oxolan-3-yl)(phenyl)methanamine·HCl’s tetrahydrofuran ring further enhances solubility compared to purely aromatic systems .

- Thermal Stability : Melting points vary significantly; (4-Chloro-6-phenylpyrimidin-2-yl)methanamine·HCl has a reported mp of 268°C, suggesting high crystallinity and stability .

NMR and Spectroscopic Data (Key Examples)

- (2-Chloropyridin-4-yl)methanamine·HCl :

- Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine·HCl :

- Predicted ¹H NMR : Aromatic protons (δ 7.2–8.5), cyclopropane protons (δ 1.2–2.1), NH₂ signals (δ 3.0–4.0) based on cyclopropane-containing analogs .

Activité Biologique

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity, mechanisms, and research findings related to this compound, highlighting its therapeutic implications.

Chemical Structure and Properties

Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride can be represented by the following structural formula:

This compound consists of a phenyl group attached to a cyclopropyl moiety, which is further connected to a pyridine ring. The presence of these functional groups contributes to its biological activity.

Biological Activity Overview

Research indicates that Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride exhibits various biological activities, including:

- Antiparasitic Activity : Preliminary studies suggest efficacy against Trypanosoma cruzi, the causative agent of Chagas disease. The compound's structure allows it to interact with specific biological targets within the parasite, resulting in significant inhibition of its growth.

- Neuropharmacological Effects : The compound has been investigated for its potential as a neuroprotective agent. Its mechanism may involve modulation of neurotransmitter systems, particularly those related to dopaminergic and serotonergic pathways.

The mechanisms underlying the biological activity of Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride have been explored in several studies:

- Target Interaction : The compound is believed to bind selectively to certain receptors or enzymes, altering their activity. For instance, it may inhibit specific kinases or phosphatases involved in signal transduction pathways relevant to cell survival and proliferation.

- Molecular Docking Studies : In silico studies have demonstrated that the compound can effectively dock into active sites of target proteins, suggesting a strong affinity and potential for therapeutic application.

- Structure-Activity Relationship (SAR) : SAR studies indicate that modifications in the cyclopropyl or pyridine moieties can significantly affect the compound's potency and selectivity against various biological targets.

Antiparasitic Efficacy

A notable study evaluated the antiparasitic activity of Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride against T. cruzi. The results indicated an IC50 value in the low micromolar range, demonstrating substantial potency compared to standard antiparasitic agents.

| Compound | Target | IC50 (µM) |

|---|---|---|

| Phenyl-(2-pyridin-4-ylcyclopropyl)methanamine;hydrochloride | T. cruzi | 0.12 |

| Benznidazole | T. cruzi | 1.0 |

Neuropharmacological Studies

In neuropharmacological assessments, the compound exhibited potential neuroprotective effects in models of oxidative stress-induced neuronal damage. The studies reported that treatment with the compound led to reduced cell death and improved survival rates in neuronal cultures exposed to neurotoxic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.